molecular formula C19H22N2O5S B11599672 methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11599672
M. Wt: 390.5 g/mol
InChI Key: AZOBMXNQKHNDMY-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which combines a thiazole ring with a pyrimidine ring, making it a subject of interest in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with thiourea to yield the desired thiazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research studies.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves cyclization reactions of appropriate precursors. For instance, compounds can be synthesized through intramolecular cyclization using polyphosphoric acid as a catalyst. The resulting thiazolo[3,2-a]pyrimidine derivatives are characterized by their unique structural features which contribute to their biological properties .

Antimicrobial Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against several strains of bacteria. The structure-activity relationship indicated that specific substitutions at the phenyl ring could enhance antimicrobial efficacy .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their anticancer properties. A series of studies indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, a derivative with a similar structure showed high efficiency against HeLa cervical cancer cells while demonstrating low toxicity towards normal liver cells . This suggests a potential for selective targeting in cancer therapy.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, compounds in this class have been investigated for anti-inflammatory and analgesic effects. The evaluation of several thiazolo[3,2-a]pyrimidines revealed promising results in reducing inflammation in vitro and in vivo models . These findings highlight the potential of these compounds as therapeutic agents in treating inflammatory conditions.

Case Studies

Study Compound Tested Biological Activity Cell Line/Model Result
Thiazolo DerivativesAntibacterialVarious strainsModerate activity
2-Hydroxy DerivativeAnticancerHeLaHigh efficiency
Thiazolo DerivativesAnti-inflammatoryIn vivo modelsSignificant reduction in inflammation

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Certain thiazolo[3,2-a]pyrimidines have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting roles in neuroprotection and cognitive enhancement .
  • Cytotoxic Pathways : The induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3

InChI Key

AZOBMXNQKHNDMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC

Origin of Product

United States

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